molecular formula C11H12N2OS B2964368 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-4-yl)methanone CAS No. 2034295-87-7

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-4-yl)methanone

Cat. No.: B2964368
CAS No.: 2034295-87-7
M. Wt: 220.29
InChI Key: MZYGASLHEPBKOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as oxygenated 2-azabicyclo[2.2.1]heptanes, has been achieved via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .

Scientific Research Applications

Synthesis of Complex Bicyclic Structures

The synthesis of complex bicyclic structures, such as azabicyclo hexanes and heptanes, is a significant application area. Researchers have developed stereocontrolled syntheses of functionalized azabicyclo structures as synthons for a variety of methano-bridged pyrrolidines and azepines. For instance, Krow et al. (2002) discussed the stereocontrolled synthesis of a functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane synthon for methano-bridged pyrrolidines, highlighting the importance of these structures in organic synthesis (Krow et al., 2002).

Development of Novel Bioactive Molecules

The structural motifs derived from such bicyclic compounds are employed as mimics of pyrrolidine, piperidine, or proline subunits for developing novel bioactive molecules. Six (2018) reviewed the synthesis and ring-opening transformations of 2,3-methanopyrrolidines, highlighting their utility in mimicking natural subunits and aiding in the development of bioactive compounds (Six, 2018).

Properties

IUPAC Name

pyridin-4-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c14-11(8-1-3-12-4-2-8)13-6-10-5-9(13)7-15-10/h1-4,9-10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYGASLHEPBKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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